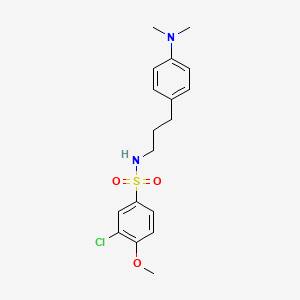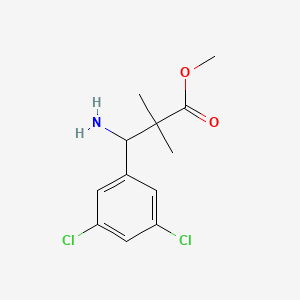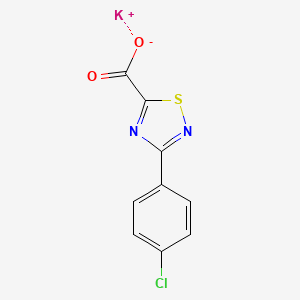
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group, a methoxy group, a chloro group, and a dimethylamino group attached to different carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, methoxy, chloro, and dimethylamino groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonamide and methoxy groups are typically quite stable, but the chloro group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonamide and dimethylamino groups could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides showcases a method for synthesizing related compounds, indicating the versatility of benzensulfonamides in chemical synthesis. This method can be applied to create a wide range of sulfonamide derivatives, including those with specific functional groups like "3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide" for varied scientific applications (Kurosawa, Kan, & Fukuyama, 2003).
Potential Therapeutic Applications
- The synthesis, anti-HIV, and antifungal activity study of new benzensulfonamides bearing the 1,3,4-oxadiazole moiety reveals that specific sulfonamide derivatives have biological activities, suggesting the potential of "3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-methoxybenzenesulfonamide" in therapeutic applications, particularly in treating infections or diseases (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment
- A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlights the application of sulfonamide derivatives in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Alzheimer’s Disease
- Research on the synthesis, enzyme inhibitory kinetics mechanism, and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease suggests that sulfonamide derivatives can serve as potent enzyme inhibitors, offering a promising approach for the treatment of Alzheimer’s disease and related conditions (Abbasi et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWVYCSIOYEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2461384.png)
![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)
![1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2461386.png)



![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2461394.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2461396.png)

![({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine](/img/structure/B2461400.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2461401.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2461404.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2461406.png)